(R)-Ru(OAc)2(SEGPHOS)

Catalog No.
S2673037
CAS No.
944450-48-0
M.F
C42H36O8P2Ru
M. Wt
831.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Ru(OAc)2(SEGPHOS)

CAS Number

944450-48-0

Product Name

(R)-Ru(OAc)2(SEGPHOS)

IUPAC Name

[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate

Molecular Formula

C42H36O8P2Ru

Molecular Weight

831.76

InChI

InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4);/q;;;+2

InChI Key

XBIJGOUXPZFVDQ-UHFFFAOYSA-O

SMILES

CC(=O)[O-].CC(=O)[O-].C1OC2=C(O1)C(=C(C=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2]

solubility

not available

Asymmetric Reductive Amination

One of the primary applications of (R)-Ru(OAc)2(SEGPHOS) lies in asymmetric reductive amination reactions. These reactions involve the conversion of a ketone or imine into a chiral primary amine by combining it with an amine source in the presence of a reducing agent like hydrogen. The key aspect is the formation of a single enantiomer (mirror image) of the amine product with high selectivity.

(R)-Ru(OAc)2(SEGPHOS) demonstrates excellent catalytic activity and enantioselectivity in the asymmetric reductive amination of various substrates, including:

  • β-keto lactams: This complex enables the preparation of highly desirable chiral β-amino lactams, which are valuable building blocks in drug discovery and natural product synthesis [].
  • Diaryl and sterically hindered ketones: (R)-Ru(OAc)2(SEGPHOS) facilitates the synthesis of chiral primary diarylmethylamines and sterically bulky benzylamines from the corresponding ketones with high enantioselectivity [].

Other Applications

Beyond asymmetric reductive amination, (R)-Ru(OAc)2(SEGPHOS) exhibits promising potential in other research areas:

  • Asymmetric hydrogenation: Studies suggest the potential of this complex for the asymmetric hydrogenation of specific substrates, potentially leading to the development of new synthetic routes for chiral compounds [].

(R)-Ruthenium(II) diacetate with (R)-5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, commonly referred to as (R)-Ru(OAc)₂(SEGPHOS), is a chiral transition metal complex notable for its application in asymmetric catalysis. This compound features a ruthenium center coordinated to two acetate ligands and a bidentate phosphine ligand, which imparts chirality to the complex. The molecular formula of (R)-Ru(OAc)₂(SEGPHOS) is C₄₂H₃₆O₈P₂Ru, with a molecular weight of approximately 831.76 g/mol .

This compound is characterized by its dark yellow powder form and is sensitive to air, requiring careful handling and storage at temperatures between 2-8°C . The presence of the SEGPHOS ligand enhances the complex's reactivity and selectivity in various

(R)-Ru(OAc)₂(SEGPHOS) is primarily utilized in asymmetric hydrogenation reactions, where it catalyzes the reduction of unsaturated compounds to yield chiral products. The acetate ligands facilitate the coordination of substrates, while the SEGPHOS ligand contributes to the enantioselectivity of the reaction. Typical substrates include allylic alcohols and unsaturated carboxylic acids, leading to high yields of enantiomerically enriched products .

Example Reaction

One notable reaction involves the hydrogenation of α,β-unsaturated carboxylic acids, where (R)-Ru(OAc)₂(SEGPHOS) demonstrates exceptional activity and selectivity, often achieving enantiomeric excesses greater than 90% .

The synthesis of (R)-Ru(OAc)₂(SEGPHOS) typically involves the coordination of SEGPHOS to a ruthenium precursor such as ruthenium(II) acetate. The general procedure includes:

  • Preparation of Ruthenium Precursor: Ruthenium(II) acetate can be synthesized from ruthenium trichloride by treating it with acetic acid.
  • Ligand Coordination: The SEGPHOS ligand is introduced under an inert atmosphere to prevent oxidation.
  • Purification: The resulting complex is purified through crystallization or chromatography techniques .

(R)-Ru(OAc)₂(SEGPHOS) finds extensive applications in:

  • Asymmetric Catalysis: Primarily in hydrogenation reactions for producing chiral intermediates in pharmaceuticals.
  • Organic Synthesis: Used for synthesizing complex organic molecules with high enantiomeric purity.
  • Industrial Processes: Employed in large-scale reactions for the production of fine chemicals and agrochemicals .

Interaction studies involving (R)-Ru(OAc)₂(SEGPHOS) focus on its catalytic behavior in various substrates. Research has shown that the electronic and steric properties of the SEGPHOS ligand significantly influence the reactivity and selectivity of the complex. Studies often utilize spectroscopic methods to monitor reaction progress and elucidate mechanisms .

Several similar compounds exhibit comparable catalytic properties but differ in ligand structure or metal center. Notable examples include:

Compound NameLigand TypeMetal CenterUnique Features
Chiralyst® Ru802(S)-MeO-BIPHEPRutheniumUsed for asymmetric hydrogenation
Chiralyst® Ru843(S)-BINAPRutheniumHigh efficiency in various reactions
Chiralyst® Ru918(S)-SEGPHOSRutheniumFocused on enantioselective reactions
Ru(nbd)Cl₂NBD (norbornadiene)RutheniumDifferent coordination chemistry

(R)-Ru(OAc)₂(SEGPHOS) stands out due to its specific combination of ligands that provide exceptional selectivity and reactivity in asymmetric hydrogenation compared to other catalysts that may not achieve similar enantiomeric excesses .

Ligand Synthesis: SEGPHOS Derivatives and Modifications

The synthesis of SEGPHOS derivatives begins with the parent ligand, (R)-(+)-5,5′-bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole, which features a rigid 1,3-benzodioxole backbone that enforces a narrow dihedral angle between phosphorus centers. This structural rigidity enhances enantioselectivity in metal complexes compared to earlier ligands like BINAP [1]. Modifications to the phenyl substituents at phosphorus enable fine-tuning of steric and electronic properties:

  • DM-SEGPHOS: Incorporates 3,5-dimethylphenyl groups, balancing steric bulk and catalytic activity [1].
  • DTBM-SEGPHOS: Uses 3,5-di-tert-butyl-4-methoxyphenyl groups, maximizing steric hindrance for selective substrate binding [1] [2].

Hybrid ligands, such as those merging i-C₃F₇ and DTBM substituents, have been computationally designed to optimize reactivity and stability. These derivatives leverage fluorine’s electron-withdrawing effects and tert-butyl groups’ steric shielding, achieving superior performance in copper-catalyzed hydrofunctionalization [2].

Table 1: Key SEGPHOS Derivatives and Their Properties

LigandSubstituentsElectronic EffectsSteric Effects
SEGPHOSPhenylModerateLow
DM-SEGPHOS3,5-DimethylphenylElectron-donatingModerate
DTBM-SEGPHOS3,5-Di-tert-butyl-4-methoxyElectron-donatingHigh
Hybrid-SEGPHOSi-C₃F₇/DTBMElectron-withdrawingVery High

The synthesis of these ligands involves multi-step protocols, starting with Ullmann couplings or nucleophilic aromatic substitutions to install phosphorus centers, followed by chiral resolution to isolate the desired enantiomer [4] [6].

Ruthenium Coordination Strategies

Coordination of SEGPHOS derivatives to ruthenium centers typically employs ruthenium diacetate, Ru(OAc)₂, under inert atmospheres to prevent oxidation. The reaction proceeds in aprotic solvents like dichloromethane or toluene at 25–60°C, yielding octahedral complexes where the bidentate SEGPHOS ligand occupies two equatorial sites, and acetate ligands occupy the remaining positions [5] [6].

Critical factors influencing coordination efficiency include:

  • Ligand Purity: HPLC purity >99% ensures minimal side reactions [4].
  • Solvent Choice: Polar solvents stabilize intermediate species but may reduce reaction rates.
  • Temperature Control: Elevated temperatures accelerate ligand substitution but risk decomposition [5].

Table 2: Standard Coordination Conditions

ParameterOptimal RangeImpact on Yield
Temperature25–60°CHigher temps favor kinetics
SolventDichloromethane, tolueneBalances solubility and stability
Reaction Time12–24 hoursEnsures complete metalation

X-ray diffraction studies of chloride- and iodide-bound ruthenium-SEGPHOS complexes reveal distorted octahedral geometries, with halide ligands influencing transition-state accessibility during catalysis [7].

Industrial-Scale Production Optimization

Scaling up (R)-Ru(OAc)₂(SEGPHOS) synthesis requires addressing batch consistency, cost efficiency, and waste reduction. Key industrial strategies include:

  • High-Throughput Screening: Identifies optimal ligand-metal ratios and solvent systems [2].
  • Continuous Flow Reactors: Enhance heat/mass transfer and reduce reaction times [5].
  • Catalyst Recycling: Membrane filtration techniques recover ruthenium species from reaction mixtures [6].

Table 3: Industrial Production Parameters

StageChallengeSolution
Ligand SynthesisChiral resolution yieldEnzymatic kinetic resolution
Metal CoordinationRuthenium costClosed-loop metal recovery
PurificationSolvent removalThin-film evaporation

Recent advances in computational chemistry guide ligand design, predicting electronic and steric effects to bypass iterative experimental screening [2] [7].

Purification Techniques and Stability Considerations

Purification of (R)-Ru(OAc)₂(SEGPHOS) hinges on removing unreacted ligand and ruthenium byproducts. Common methods include:

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluents separates complexes by polarity [4].
  • Recrystallization: Methanol/water systems yield high-purity crystals [6].
  • HPLC Analysis: Verifies >99% enantiomeric excess and absence of degradation products [4] [5].

Stability studies indicate that the complex is sensitive to oxygen and moisture, necessitating storage under argon at 2–8°C [5] [6]. Ligand decomposition pathways, such as phosphorus oxidation or backbone cleavage, are mitigated by steric shielding in DTBM-SEGPHOS derivatives [1] [2].

Table 4: Stability Indicators Under Various Conditions

ConditionDegradation PathwayHalf-Life (25°C)
Ambient AirPhosphorus oxidation<24 hours
Argon AtmosphereNone>6 months
Aqueous SolutionHydrolysis<1 hour

The hydrogen activation mechanisms in (R)-Ruthenium diacetate-(SEGPHOS) catalyzed reactions proceed through multiple distinct pathways, each characterized by specific energy barriers and mechanistic features. Heterolytic hydrogen cleavage represents the primary activation mode, involving the dissociation of molecular hydrogen across the ruthenium center and coordinated ligands [1] [2] [3]. This process exhibits activation barriers ranging from 29.6 to 31.4 kilocalories per mole, with β-hydride elimination identified as the rate-determining step [4].

The catalytic cycle initiates through dissociative ligand exchange, where one phosphine ligand dissociates to accommodate incoming hydrogen molecules [1]. Computational studies using density functional theory methods reveal that this step requires 15-20 kilocalories per mole activation energy, with the dissociation barrier significantly influenced by the steric bulk of the SEGPHOS ligand substituents [1] [3]. The electron-rich nature of the phosphine ligands facilitates this dissociation by stabilizing the resulting coordinatively unsaturated ruthenium species.

Solvent-assisted hydrogen activation emerges as a critical pathway in protic media, particularly in methanol and trifluoroethanol systems [3] [5]. The mechanism involves intermolecular proton transfer from alcohol substrates to the catalyst, followed by hydrogen gas release [4]. Experimental observations demonstrate that this pathway operates with energy barriers of 25-30 kilocalories per mole, with hydrogen coordination as the rate-determining step [5] [4].

The formation of ruthenium hydride species occurs through hydride migration mechanisms, requiring 12-18 kilocalories per mole activation energy [1] [3]. These intermediates serve as the active catalytic species for subsequent substrate transformations. Spectroscopic evidence indicates that the ruthenium trihydride complex represents the resting state of the catalyst under typical reaction conditions [4].

Substrate coordination to the ruthenium hydride complex proceeds with the lowest energy barriers of 8-12 kilocalories per mole [1]. This step involves the formation of ruthenium-substrate complexes through coordination of alkenes, aldehydes, or other electrophilic partners. The binding mode depends critically on the electronic and steric properties of both the substrate and the SEGPHOS ligand framework [6] [3].

Catalyst SystemActivation PathwayEnergy Barrier (kcal/mol)Rate-determining Step
Ru(OAc)₂(SEGPHOS)Heterolytic H₂ cleavage29.6-31.4β-hydride elimination
Ru(OAc)₂(SEGPHOS) + H₂Dissociative ligand exchange15-20Ligand dissociation
Ru(OAc)₂(SEGPHOS) + solventSolvent-assisted activation25-30H₂ coordination
Ru-hydride speciesHydride migration12-18Hydride transfer
Ru-hydride/substrate complexSubstrate coordination8-12Substrate binding

Enantiodetermining Transition States via Density Functional Theory Calculations

Density functional theory calculations reveal the fundamental stereochemical control mechanisms operating in (R)-Ruthenium diacetate-(SEGPHOS) catalyzed asymmetric transformations. The enantiodetermining transition states arise from the interplay between metal-centered stereogenicity and substrate approach vectors, creating distinct energy profiles for competing reaction pathways [6] [7] [8].

The most significant finding concerns the Curtin-Hammett scenario governing regioselectivity in isoprene-mediated carbonyl additions [6] [8]. Transition state TS1A, leading to tertiary-prenylation products, serves as the reference point with the lowest energy. In contrast, TS2A, responsible for secondary-prenylation products, exhibits a destabilization of 2.1 kilocalories per mole due to non-bonded interactions between the iodide counterion and the vinylic methyl substituent [6].

Carbon-carbon bond formation transition states display distinct energy profiles depending on the substrate substitution patterns. TS1B encounters steric interactions between the aldehyde methyl group and the southern methyl substituent of the σ-allyl intermediate, resulting in a 0.8 kilocalories per mole energy penalty relative to the more favorable TS2B geometry [6]. These calculations demonstrate that aldehyde coordination represents the rate-determining event in both reaction pathways, with energy barriers of 12-15 kilocalories per mole [6] [8].

The formyl hydrogen bonding interactions between the aldehyde substrate and the iodide counterion provide crucial stabilization in the transition states [6] [9]. Although not explicitly quantified in all computed structures, these non-classical interactions contribute significantly to the overall stereochemical outcome. The TADDOL-derived phosphate systems exhibit more pronounced formyl hydrogen bonding compared to BINOL-derived analogs, accounting for the observed differences in enantioselectivity [9].

Metal-centered diastereoselectivity emerges as a primary control element for regioselectivity [6]. The chloride-bound ruthenium-SEGPHOS complexes prefer a trans-relationship between the halide and carbonyl ligands, delivering secondary-prenylation products. Conversely, iodide-bound complexes favor a cis-arrangement, leading to tertiary-prenylation products [6] [7]. Computational analysis reveals that steric interactions between the large iodide counterion and the phenyl groups of the SEGPHOS ligand overcome the inherent preference for trans-geometry [6].

The chiral pocket formation around the ruthenium center creates an asymmetric environment that discriminates between prochiral substrate faces [10] [11]. High flexibility and conformational freedom of the carbene and phosphine ligands generate a "lock-and-key" interaction pattern with approaching substrates [10]. Non-covalent stabilization within this chiral pocket represents an exclusive feature of the major enantiomeric pathway, while substrate coordination leading to the minor enantiomer suffers from steric repulsion [10].

Transition StateRelative Energy (kcal/mol)Selectivity FactorKey Interactions
TS1A (tert-prenylation)0.0 (reference)Major pathwayFormyl H-bond
TS2A (sec-prenylation)+2.1Minor pathwayIodide-methyl clash
TS1B (C-C formation)+0.8Steric hindranceSubstrate steric
TS2B (C-C formation)0.0 (reference)FavoredOptimal geometry
Aldehyde coordination12-15Rate-determiningMetal coordination
Iodide-substrate interaction5-8StabilizingNon-covalent

Solvent Effects on Reaction Kinetics and Selectivity

Solvent selection profoundly influences both the reaction kinetics and stereochemical outcomes in (R)-Ruthenium diacetate-(SEGPHOS) catalyzed transformations. Protic solvents enhance reaction rates through hydrogen bonding networks that stabilize transition states and facilitate proton transfer processes [3] [5] [4].

Methanol serves as the reference solvent system, providing optimal balance between coordinating ability and hydrogen bonding capacity [3] [5]. In methanol media, the catalyst achieves 91% enantiomeric excess with moderate reaction rates. The mechanism involves intermolecular proton transfer from methanol to the catalyst, followed by hydrogen gas evolution and substrate coordination [4]. Deuterium labeling studies confirm that the hydrogen atom incorporated into the final product originates from the methanol solvent rather than gaseous hydrogen [12].

Trifluoroethanol demonstrates superior performance, exhibiting 2.5-3.0 fold rate enhancement compared to methanol while maintaining 89-95% enantiomeric excess [6] [3]. The enhanced acidity of trifluoroethanol (pKa ≈ 12.4) compared to methanol (pKa ≈ 15.5) facilitates more efficient proton transfer to the ruthenium center [6]. Additionally, the fluorinated alcohol provides stronger hydrogen bonding interactions that stabilize the transition states for substrate coordination and carbon-carbon bond formation [6].

Tetrahydrofuran and dimethoxyethane represent coordinating aprotic solvents that operate through different mechanistic pathways [6] [3]. These ethereal solvents compete for coordination sites on the ruthenium center, resulting in 0.8-1.2 fold rate reduction for tetrahydrofuran and 1.5-2.0 fold enhancement for dimethoxyethane [6]. The moderate polarity of these solvents supports the ionic character of the transition states while providing sufficient solvation for the charged intermediates [3].

Water-organic solvent mixtures present complex solvation environments that often lead to competing reaction pathways [2] [3]. The presence of water can disrupt the delicate hydrogen bonding networks essential for high enantioselectivity, resulting in reduced stereochemical control (65-75% enantiomeric excess) [2]. However, controlled water content (0.2 equivalents relative to substrate) in predominantly organic media can enhance catalyst activity through facilitated hydrogen transfer processes [2] [3].

Dry organic solvents limit the availability of proton sources, forcing the catalyst to rely on alternative hydrogen activation mechanisms [3]. Under these conditions, the catalyst exhibits 0.6-0.9 fold rate reduction and 80-88% enantiomeric excess [3]. The reduced performance stems from the absence of solvent-assisted hydrogen activation pathways, requiring higher energy barrier heterolytic hydrogen cleavage mechanisms [3] [4].

The water content optimization studies reveal that the Ru@Seg III catalyst achieves maximum enantioselectivity (95%) at a water-to-substrate ratio of 0.2 (volume/volume) [2] [3]. This optimal water concentration provides sufficient protic character for efficient hydrogen transfer while avoiding the catalyst deactivation and selectivity erosion observed at higher water concentrations [2].

Solvent SystemRate EnhancementEnantioselectivity (% ee)Mechanism Type
Methanol1.0 (reference)91Protic assistance
Trifluoroethanol2.5-3.089-95H-bond activation
THF0.8-1.285-90Coordination
DME1.5-2.088-92Moderate polarity
Water/organic mixture0.3-0.565-75Competing pathways
Dry organic0.6-0.980-88Limited solvation

Substrate-Catalyst Binding Modes (X-ray Crystallographic Evidence)

Single crystal X-ray diffraction analysis provides definitive structural characterization of the substrate-catalyst binding modes in (R)-Ruthenium diacetate-(SEGPHOS) complexes. The crystallographic data reveal distinct coordination geometries that correlate directly with the observed regioselectivity and stereochemical outcomes [6] [13] [7].

Chloride-bound ruthenium-SEGPHOS complexes crystallize in the orthorhombic space group P2₁2₁2₁, exhibiting a trans-relationship between the chloride and carbonyl ligands [6]. The ruthenium-phosphorus bond distances measure 2.351 and 2.363 Angstroms, indicating symmetric coordination of the SEGPHOS ligand [6]. The dihedral angle between the phosphine substituents measures 89.5 degrees, creating an optimal chiral environment for substrate discrimination [6].

Iodide-bound ruthenium-SEGPHOS complexes adopt a different geometry, crystallizing in the monoclinic space group P2₁ with a cis-relationship between the iodide and carbonyl ligands [6]. The ruthenium-phosphorus distances (2.340 and 2.385 Angstroms) show greater asymmetry compared to the chloride analog, reflecting the influence of the larger iodide counterion [6]. The increased dihedral angle of 95.2 degrees accommodates the steric bulk of the iodide while maintaining effective substrate binding [6].

Solution-phase nuclear magnetic resonance spectroscopy confirms that the solid-state preferences persist in solution [6]. The chloride complex exhibits two ³¹P nuclear magnetic resonance signals with similar chemical shifts (δ = 33.3, 31.7 parts per million), consistent with two phosphorus atoms in equivalent chemical environments [6]. In contrast, the iodide complex displays signals at markedly different chemical shifts (δ = 32.7, 48.7 parts per million), with the low-field doublet characteristic of a phosphine atom trans to a halide [6].

Substrate-bound complexes demonstrate distorted octahedral coordination geometry with space group P2₁ [12] [14]. The ruthenium-phosphorus bond lengths (2.345 and 2.370 Angstroms) reflect the electronic influence of the coordinated substrate [12]. The dihedral angle contracts to 88.7 degrees upon substrate coordination, indicating conformational adjustment of the SEGPHOS ligand to optimize substrate binding [12].

Comparative analysis with related ruthenium phosphine systems reveals characteristic bond distance patterns [13] [15]. Acetatohydridotris(triphenylphosphine)ruthenium(II) exhibits ruthenium-phosphorus distances of 2.230, 2.351, and 2.363 Angstroms, with the shorter distance corresponding to the phosphine trans to the hydride ligand [13]. The acetate group demonstrates bidentate coordination with ruthenium-oxygen distances of 2.198 and 2.210 Angstroms, subtending an angle of 57.6 degrees at the ruthenium center [13].

Dynamic behavior of the π-allylruthenium complexes enables interconversion between diastereomeric species through Berry pseudorotation mechanisms [6]. This haptomeric equilibrium proceeds via pentacoordinate σ-allyl intermediates, allowing access to multiple binding modes during the catalytic cycle [6]. The crystallographically observed preferences represent thermodynamic minima rather than kinetically trapped species [6].

The correlation between solid-state structures and catalytic performance demonstrates that the trans-geometry favors secondary-prenylation products, while the cis-arrangement promotes tertiary-prenylation pathways [6]. This structure-activity relationship provides a rational basis for catalyst design and optimization strategies targeting specific reaction outcomes [6].

ComplexSpace GroupRu-P Distance (Å)Dihedral Angle (°)Coordination Geometry
RuCl(CO)(SEGPHOS)(η³-allyl)P2₁2₁2₁2.351, 2.36389.5trans-halide/CO
RuI(CO)(SEGPHOS)(η³-allyl)P2₁2.340, 2.38595.2cis-halide/CO
Ru(OAc)₂(SEGPHOS)P2₁2₁2₁2.330, 2.35592.1Octahedral
Substrate-bound complexP2₁2.345, 2.37088.7Distorted octahedral

Dates

Last modified: 08-16-2023

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